

# Acid Violet 17 Staining Solutions: Application Notes and Protocols

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## Compound of Interest

Compound Name: Acid Violet 17

Cat. No.: B1683562

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## Introduction

**Acid Violet 17**, also known as Coomassie Violet R200, is an anionic triarylmethane dye with versatile applications in biological and forensic sciences.<sup>[1][2]</sup> Its primary utility lies in its ability to bind to proteins, making it an effective stain for visualizing protein bands in electrophoresis gels and enhancing protein-rich traces, such as bloodstains.<sup>[1][3]</sup> This document provides detailed protocols for the preparation and application of **Acid Violet 17** staining solutions for these key purposes.

## Application 1: High-Sensitivity Protein Staining in Electrophoresis Gels

**Acid Violet 17** offers a rapid and sensitive method for staining proteins in various types of polyacrylamide and agarose gels, including those used for isoelectric focusing (IEF).<sup>[4]</sup> The colloidal staining method described here minimizes background staining, often eliminating the need for a separate destaining step for major protein bands.

## Quantitative Data

Parameter	Value	Reference
Staining Sensitivity	1-2 ng/mm <sup>2</sup> of protein	
Linear Dynamic Range	1-100 µg of marker proteins (with dye elution)	
Staining Time	5-10 minutes	
Destaining Time	5-80 minutes (for minor components)	

## Experimental Protocol

Materials:

- **Acid Violet 17** (C.I. 42650)
- Trichloroacetic acid (TCA)
- Phosphoric acid (H<sub>3</sub>PO<sub>4</sub>)
- Dioxane (for quantification)
- Deionized water
- Polyacrylamide or agarose gel with protein samples
- Shaking platform
- Gel imaging system

Solution Preparation:

- **Fixing Solution (20% w/v TCA):** Dissolve 200 g of Trichloroacetic acid in deionized water to a final volume of 1 L.
- **Staining Stock Solution (0.1-0.2% w/v **Acid Violet 17**):** Dissolve 1-2 g of **Acid Violet 17** powder in 1 L of 10% (w/v) phosphoric acid. Stir until the dye is completely dissolved. This

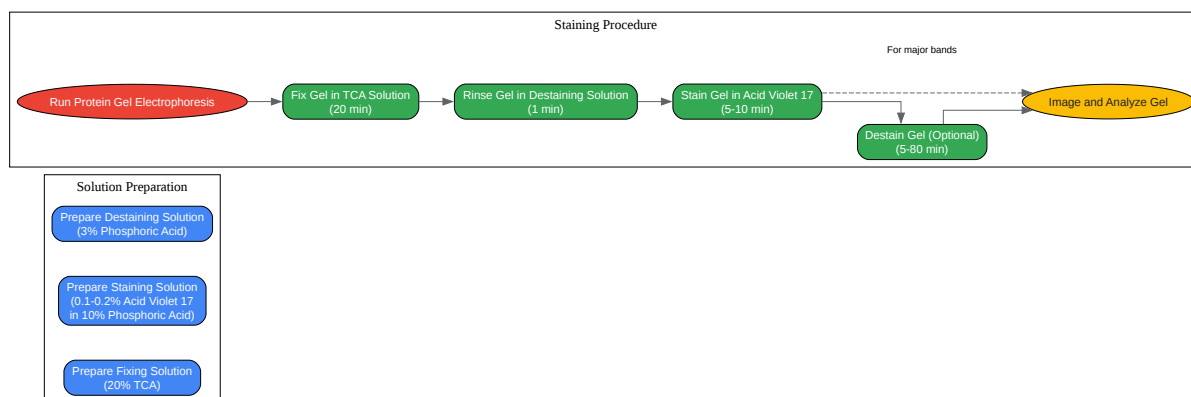
forms a colloidal suspension.

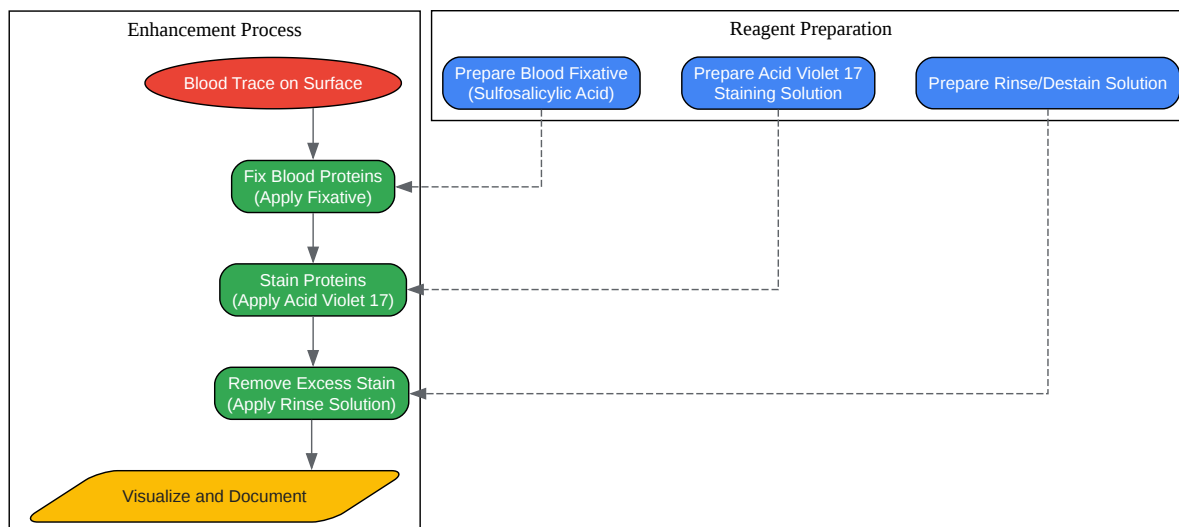
- Destaining Solution (3% w/v Phosphoric Acid): Dilute the 10% phosphoric acid solution from the staining stock to 3% with deionized water.

#### Staining Procedure:

- Fixation: After electrophoresis, immerse the gel in the Fixing Solution for at least 20 minutes at room temperature with gentle agitation. This step is crucial to precipitate and immobilize the proteins within the gel matrix.
- Rinsing: Briefly rinse the gel with the Destaining Solution for approximately 1 minute to remove excess TCA.
- Staining: Immerse the fixed gel in the **Acid Violet 17** Staining Stock Solution for 5-10 minutes with gentle agitation. Major protein bands (100-500 ng) should become visible without destaining against a faint background.
- Destaining (Optional): For the detection of minor protein components, transfer the gel to the Destaining Solution. Destain for 5-80 minutes, depending on the gel thickness and support, until a clear background is achieved.
- Washing and Storage: Wash the gel twice with deionized water for 5 minutes each. The gel can then be imaged or stored.

## Experimental Workflow





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